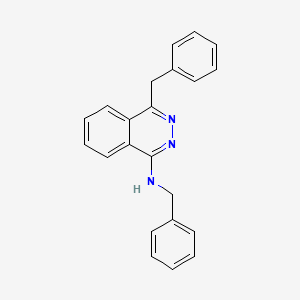

N,4-dibenzyl-1-phthalazinamine

Description

Structure

3D Structure

Properties

IUPAC Name |

N,4-dibenzylphthalazin-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3/c1-3-9-17(10-4-1)15-21-19-13-7-8-14-20(19)22(25-24-21)23-16-18-11-5-2-6-12-18/h1-14H,15-16H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYKMTQZEZBJMNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NN=C(C3=CC=CC=C32)NCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N,4 Dibenzyl 1 Phthalazinamine and Derivatives

Strategies for Phthalazinamine Core Formation

The synthesis of the phthalazine (B143731) framework is a cornerstone of creating complex molecules like N,4-dibenzyl-1-phthalazinamine. This involves several key chemical reactions, including cyclization, the strategic use of hydrazine (B178648), and conversions from phthalimide (B116566) precursors.

Cyclization Reactions in Phthalazine Synthesis

Cyclization reactions are fundamental to forming the bicyclic phthalazine ring system. A prevalent method involves the condensation of a hydrazine derivative with a suitable 1,2-dicarbonyl-containing benzene (B151609) derivative.

One of the most common approaches is the reaction of 2-acylbenzoic acids with hydrazines. longdom.orgacs.orgjocpr.combu.edu.eg This condensation reaction proceeds to form 4-substituted phthalazin-1(2H)-ones, which are key intermediates. The specific substituent at the 4-position is determined by the acyl group of the starting benzoic acid. For instance, using 2-benzoylbenzoic acid would lead to a 4-phenylphthalazinone.

Another significant cyclization strategy begins with phthalic anhydride (B1165640) or its derivatives. Reaction with hydrazine hydrate (B1144303), often in the presence of acetic acid, yields phthalazinones. longdom.orgjocpr.com Similarly, dimethyl phthalate (B1215562) can be reacted with hydrazine to form the phthalhydrazide (B32825), which can then be chemically modified, for example, through chlorination with phosphorus oxychloride, to create a reactive intermediate for further substitution. longdom.org

More advanced cyclization methods have also been developed. These include:

The reaction of benzophenones with chromium (VI) oxide, followed by cyclization with hydrazine hydrate. longdom.orglongdom.org

A one-pot, four-component reaction condensing diethyl phthalate, ethyl cyanohydrazide, a substituted benzaldehyde, and malononitrile. epa.gov

Condensative cyclization of lithiated and formylated 2-bromobenzaldehyde (B122850) acetals with hydrazine. researchgate.net

A 6-endo-trig radical cyclization approach has been utilized for the regio- and stereoselective synthesis of tetrahydrophthalazine derivatives. researchgate.net

The table below summarizes various starting materials and the resulting phthalazine-related structures from different cyclization reactions.

| Starting Material(s) | Reagents | Product Type | Reference(s) |

| 2-Acylbenzoic Acids | Hydrazine Hydrate | 4-Substituted Phthalazin-1(2H)-ones | longdom.orgacs.orgjocpr.com |

| Phthalic Anhydride | Hydrazine Hydrate, Acetic Acid | Phthalazinones | longdom.orgjocpr.com |

| Dimethyl Phthalate | Hydrazine, POCl₃ | 1,4-Dichlorophthalazine | longdom.org |

| Benzophenones | CrO₃, Hydrazine Hydrate | Phthalazine Derivatives | longdom.orglongdom.org |

| 2-(Bromomethyl)benzaldehydes | Arylhydrazines, FeCl₃ | 2-Substituted 1,2-Dihydrophthalazines | longdom.orglongdom.org |

Approaches Involving Hydrazine and Substituted Hydrazines

Hydrazine (N₂H₄) and its substituted analogues are indispensable reagents in the synthesis of the phthalazine core, acting as the source of the two adjacent nitrogen atoms in the heterocyclic ring. longdom.orgnih.gov The reaction between a hydrazine and a 1,2-dicarbonyl compound is the most direct method for constructing the pyridazine (B1198779) ring of the phthalazine system.

The synthesis of phthalazin-1(2H)-ones from 2-acylbenzoic acids is a prime example, where controlling the levels of residual hydrazine is critical for pharmaceutical applications. acs.org Hydrazine hydrate is also commonly used to convert esters into their corresponding hydrazides. nih.govnih.gov These hydrazides are versatile intermediates that can be further cyclized or coupled with other molecules. For example, the reaction of an ester with hydrazine hydrate can yield a propanehydrazide derivative, which can then undergo further reactions. nih.gov

Different precursors can be used with hydrazine to yield the phthalazine skeleton:

Phthalic Anhydrides: React with hydrazine hydrate to give phthalazinones. longdom.orgchemicalbook.com

Phthalides: Also react with hydrazine derivatives to form the phthalazinone core. longdom.org

o-Acylbenzoic Acids: Condensation with various hydrazines (hydrazine hydrate, phenyl hydrazine) produces 2-substituted phthalazinones. bu.edu.eg

Indenone Derivatives: Ozonolysis followed by treatment with phenyl hydrazine can yield phthalazone (B110377) products. bu.edu.eg

The choice between using hydrazine or a substituted hydrazine (e.g., phenylhydrazine (B124118) or methylhydrazine) allows for the introduction of a substituent at the N-2 position of the resulting phthalazinone ring.

Phthalimide Conversion Pathways

Phthalimides serve as versatile starting materials that can be converted into phthalazine derivatives. One pathway involves the reaction of phthalimides with hydrazine, which can lead to the formation of phthalazinones. longdom.org

The Gabriel Synthesis, a well-known method for preparing primary amines, utilizes potassium phthalimide as a protected form of ammonia. libretexts.orgmasterorganicchemistry.com In this synthesis, the phthalimide is N-alkylated, and the alkyl group is subsequently liberated as a primary amine. The cleavage of the phthalimide group is often accomplished using hydrazine (the Ing-Manske procedure), which attacks the carbonyl carbons of the phthalimide ring, leading to its opening and the formation of a stable phthalhydrazide byproduct, releasing the desired amine. libretexts.orgmasterorganicchemistry.comorganic-chemistry.org This strategy could be adapted to create an amino-phthalazine precursor.

Furthermore, N-aminophthalimides can be selectively synthesized from isoindoline-1,3-dione (a phthalimide) by reacting it with hydrazine hydrate under specific, kinetically controlled conditions. mdpi.com These N-aminophthalimides exist in tautomeric equilibrium with phthalazine-1,4-diones, providing another route to the phthalazine ring system. mdpi.com Cleavage of the phthalimide ring to release an amine can also be achieved under other conditions, such as with sodium borohydride (B1222165) in 2-propanol or by heating with an alkanolamine. organic-chemistry.orggoogle.com

Stereoselective Functionalization Approaches for N,4-dibenzyl Moiety Installation

Once the phthalazine core is formed, the introduction of the two benzyl (B1604629) groups at the N-1 and C-4 positions is required to complete the synthesis of this compound. Achieving the desired stereochemistry is crucial when chiral derivatives are targeted.

Regioselective Alkylation and Amination Protocols

Regioselectivity is critical for installing the benzyl groups at the correct positions. The substituent at the C-4 position is typically introduced early in the synthesis by choosing an appropriately substituted precursor, such as a 2-acylbenzoic acid where the acyl group corresponds to the desired C-4 substituent. jocpr.com

For the N-benzyl group, a common strategy is the N-alkylation of a phthalazinone intermediate. For example, a 4-benzyl-phthalazinone can be O-alkylated and then subjected to nucleophilic substitution, or directly N-alkylated. The synthesis of ethyl (1,4-dioxo-3-phenyl-3,4-dihydro-1H-phthalazin-2-yl)acetate involves the N-alkylation of 2-phenyl-2,3-dihydrophthalazine-1,4-dione (B1594733) with ethyl chloroacetate, demonstrating a regioselective alkylation at the nitrogen atom. nih.gov

General protocols for regioselective C-H alkylation, while not always applied directly to phthalazines, provide a framework for potential strategies. For example, ruthenium-catalyzed hydroarylation of benzoic acids with olefins allows for regioselective alkylation at the ortho position to the carboxylate directing group. nih.gov While direct C-H benzylation of the phthalazine core is challenging, functionalizing a pre-existing group at C-4 is a more common and controllable approach.

The final amination step to form the 1-phthalazinamine (B18529) can be achieved through nucleophilic aromatic substitution (SNAr) on a 1-chlorophthalazine (B19308) intermediate. The 1-chlorophthalazine itself is typically synthesized from the corresponding phthalazinone by treatment with a chlorinating agent like POCl₃. longdom.org Reaction of the 1-chlorophthalazine with benzylamine (B48309) would then install the N-benzylamino group at the C-1 position.

Enantioselective Synthetic Routes to Chiral Phthalazinamine Derivatives

While this compound itself is not inherently chiral, derivatives with specific substitution patterns on the aromatic rings or the creation of a stereocenter can exist as enantiomers. The synthesis of single enantiomers requires asymmetric methods.

Enantioselective synthesis can be achieved through several established strategies:

Asymmetric Catalysis: The use of a chiral catalyst can induce enantioselectivity in a key bond-forming step. For example, iridium-catalyzed asymmetric hydrogenation has been successfully used to synthesize chiral tetrahydroquinoxaline derivatives with high enantiomeric excess (ee). rsc.org A similar strategy could potentially be applied to the reduction of a suitable phthalazine precursor.

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct a diastereoselective reaction. After the desired stereocenter is set, the auxiliary is removed.

Chiral Starting Materials: Beginning the synthesis with an enantiomerically pure starting material from the chiral pool can transfer that chirality to the final product.

For planar-chiral derivatives, asymmetric ortho-lithiation using a chiral ligand like (-)-sparteine (B7772259) has been used to create planar-chiral phosphines, demonstrating a powerful method for installing chirality in aromatic systems. elsevierpure.com A regio- and stereoselective synthesis of tetrahydrophthalazine derivatives has been achieved using a radical cyclization approach, indicating that radical reactions can also be controlled to produce specific stereoisomers. researchgate.net

The table below outlines general approaches for achieving enantioselectivity that could be applied to the synthesis of chiral phthalazinamine derivatives.

| Strategy | Description | Potential Application | Reference(s) |

| Asymmetric Hydrogenation | A chiral metal complex (e.g., Ir-based) catalyzes the addition of hydrogen across a double bond, creating a stereocenter with high enantioselectivity. | Reduction of a prochiral phthalazine or dihydrophthalazine intermediate. | rsc.org |

| Asymmetric Lithiation | A chiral ligand directs the deprotonation of an aromatic ring at a specific position, allowing for enantioselective functionalization. | Creation of planar-chiral phthalazine derivatives. | elsevierpure.com |

| Stereoselective Cyclization | A cyclization reaction that proceeds with a high degree of stereocontrol to form a chiral ring system. | Formation of chiral tetrahydrophthalazine cores. | researchgate.net |

Advanced Catalytic Systems in Phthalazinamine Derivatization

The derivatization of the phthalazine core, particularly through the introduction of amino groups, has been significantly advanced by the use of transition metal catalysis. These methods offer efficient and selective routes to novel phthalazinamine derivatives.

Copper-Catalyzed Transformations

Copper-catalyzed cross-coupling reactions represent a valuable tool for the N-arylation of phthalazines. While specific examples for this compound are not extensively documented, the general applicability of copper catalysis in the amination of aryl halides is well-established. These reactions typically involve the use of a copper(I) salt as a catalyst, which facilitates the coupling of an amine with a halo-substituted phthalazine. The use of copper-based catalysts is advantageous due to their lower cost compared to other transition metals. For instance, copper-catalyzed multicomponent reactions have been developed for the synthesis of N-sulfonyl amidines, showcasing the versatility of copper in forming carbon-nitrogen bonds. nih.gov Such methodologies could potentially be adapted for the synthesis of N-aryl and N-alkyl phthalazinamines. The development of copper-catalyzed direct arylation polymerization (DArP) also highlights the potential for creating complex phthalazine-containing structures. nih.gov

Palladium-Catalyzed Reactions

Palladium-catalyzed amination, particularly the Buchwald-Hartwig reaction, stands as a powerful and versatile method for the synthesis of arylamines and is highly applicable to the synthesis of N-substituted phthalazinamines. nih.govnih.gov The synthesis of this compound can be envisioned through the palladium-catalyzed cross-coupling of 4-benzyl-1-chlorophthalazine with benzylamine. The starting material, 4-benzyl-1-chlorophthalazine, is a known compound and can be synthesized from 4-benzyl-2H-phthalazin-1-one. rsc.orgresearchgate.net

The general procedure for such a transformation involves the reaction of the chlorophthalazine derivative with an amine in the presence of a palladium catalyst and a suitable base. Research has shown that various palladium catalysts, often supported by specialized phosphine (B1218219) ligands, are effective for the amination of a wide range of aryl chlorides. nih.govnih.gov For example, palladium complexes with (o-biphenyl)P(t-Bu)₂ have demonstrated high efficiency in the amination of aryl chlorides at room temperature. nih.gov The palladium-catalyzed amination of 4-bromophthalazinones with various alkyl- and arylamines has been successfully demonstrated to produce aminophthalazinones in good yields. researchgate.net This suggests that a similar approach would be effective for the synthesis of this compound from 4-benzyl-1-chlorophthalazine.

A study on the synthesis of 4-benzylamino-1-chloro-6-substituted phthalazines noted the formation of 1,4-dibenzylaminophthalazines as minor products, indicating the feasibility of such a reaction. mdpi.com The general reaction of 1-halogenated phthalazines with primary or secondary amines is a known method for producing aminophthalazines. longdom.org

| Catalyst System | Substrates | Product | Reaction Conditions | Yield | Reference |

| Palladium(II) acetate (B1210297) / Phosphine ligand | 4-Bromophthalazinones, Various amines | 4-Aminophthalazinones | Base, Solvent | Good yields | researchgate.net |

| Palladium complexes with (o-biphenyl)P(t-Bu)₂ | Aryl chlorides, Amines | Arylamines | Base, Solvent, Room Temperature | - | nih.gov |

This table presents generalized conditions for palladium-catalyzed amination of halophthalazines and related compounds, as specific data for this compound is not explicitly available.

Silver-Catalyzed Processes

Silver catalysis in the context of phthalazinamine synthesis is less common than copper or palladium catalysis. However, silver-catalyzed reactions are known for their unique reactivity in C-H bond amination. mdpi.comnih.govresearchgate.net For instance, silver-catalyzed intramolecular amination of sulfamate (B1201201) esters has been developed to produce cyclic sulfamates with high site-selectivity. mdpi.com While direct application to this compound is not reported, these methods showcase the potential of silver catalysts to facilitate C-N bond formation under specific conditions. The development of silver-catalyzed enantioselective propargylic C-H bond amination further expands the toolbox of amination reactions that could inspire new synthetic routes to functionalized phthalazinamines. nih.gov

One-Pot and Multicomponent Synthetic Strategies

One-pot and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single synthetic operation, thereby reducing waste and saving time and resources. nih.govyoutube.com

While a specific one-pot or multicomponent synthesis for this compound has not been described, related phthalazine derivatives have been synthesized using these approaches. For example, multicomponent reactions have been employed for the synthesis of pyridazinones and phthalazinones. researchgate.net An expeditious one-pot, multicomponent method has been developed for the synthesis of aryl, heteryl thiadiazinyl-phthalazin-1,4-diones. longdom.org These examples demonstrate the feasibility of applying such strategies to the phthalazine scaffold. A hypothetical one-pot synthesis of this compound could involve the in-situ formation of 4-benzyl-1-chlorophthalazine followed by its reaction with benzylamine in the same reaction vessel. The synthesis of amidonapthoquinones from aminonaphthoquinones in a one-pot fashion has been reported, which is conceptually similar to the potential amidation of a pre-formed aminophthalazine. nih.govnih.gov

Development of New Efficient Methods for N-Heterocycle Synthesis

The field of N-heterocycle synthesis is continually evolving, with a focus on developing more sustainable and efficient methods. mdpi.comrsc.org Recent advances include the use of acceptorless dehydrogenative coupling (ADC) protocols using alcohols as starting materials, which produce water and hydrogen as the only byproducts. rsc.org This green methodology has been applied to the synthesis of various N-heterocycles.

Another area of development is the use of iodine-mediated reactions for the construction of complex N-heterocyclic structures from α-amino acids. rsc.org This strategy relies on the Strecker degradation to generate electrophilic carbon species. Furthermore, transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of heterocycles, including azobenzenes, to create new N-heterocycles. researchgate.net These novel synthetic methods, while not yet applied to this compound, offer promising future avenues for its synthesis and the creation of a wider range of structurally diverse phthalazine derivatives.

Mechanistic Investigations of N,4 Dibenzyl 1 Phthalazinamine Reactivity

Elucidation of Reaction Pathways and Transition States

While specific experimental studies elucidating the reaction pathways and transition states for N,4-dibenzyl-1-phthalazinamine are not extensively documented in publicly available literature, plausible pathways can be inferred from the known reactivity of its constituent functional groups: the dibenzylamine (B1670424) and the phthalazine (B143731) moieties.

Reactions involving the dibenzylamino group are likely to proceed through pathways common to secondary amines. For instance, nucleophilic substitution reactions at the benzylic carbons would likely follow an SN2 mechanism, involving a backside attack by a nucleophile and inversion of configuration if the carbon were chiral. However, given the benzylic nature of the substrates, an SN1 pathway involving a stable dibenzylaminium cation intermediate cannot be ruled out, particularly under acidic conditions or with poor nucleophiles.

Oxidation reactions of the dibenzylamino group are anticipated to proceed via radical intermediates. The initial step would likely involve the abstraction of a hydrogen atom from the nitrogen or the α-carbon, leading to the formation of a nitrogen-centered or carbon-centered radical, respectively. These radicals can then undergo further reactions, such as coupling or reaction with an oxidant, to form imines or other oxidation products.

The phthalazine ring system can also participate in various reactions. For instance, electrophilic aromatic substitution on the benzene (B151609) ring of the phthalazine core is a possibility. The position of substitution would be directed by the existing substituents. Furthermore, the nitrogen atoms of the phthalazine ring can act as nucleophiles or bases, participating in reactions with electrophiles or acids.

Computational chemistry could provide significant insights into the specific transition states for reactions involving this compound. Density Functional Theory (DFT) calculations, for example, could be employed to model the geometries and energies of reactants, transition states, and products for various proposed reaction pathways, thus offering a more quantitative understanding of the compound's reactivity.

Tautomerism and Isomerization Studies, Including Phthalazine-1,4-dione Interconversions

Tautomerism is a key aspect of the chemistry of this compound and related phthalazine derivatives. A significant tautomeric relationship exists between N-aminophthalimides and phthalazine-1,4-diones. mdpi.com This interconversion is a form of imine-enamine tautomerism. mdpi.com In the case of this compound, which can be considered a derivative of an N-aminophthalimide, a similar tautomeric equilibrium can be envisioned.

The tautomeric equilibrium between the aminophthalazine form (A) and the phthalazinone-imine form (B) is a critical consideration in understanding its reactivity.

Studies on related systems have shown that the position of this equilibrium can be influenced by factors such as the solvent, temperature, and pH. researchgate.net For instance, in a study on 4,4'-dihydroxy-1,1'-naphthaldazine, the diol form was found to be the prevalent tautomer, but all three possible tautomers were observed to coexist in solution at room temperature. researchgate.net

Furthermore, the interconversion between phthalazine-1,4-diones and N-aminophthalimides can be controlled under different reaction conditions, suggesting a kinetic versus thermodynamic control of the cyclization process during their synthesis. mdpi.com This highlights the dynamic nature of the phthalazine core and its susceptibility to isomerization.

The following table summarizes the key aspects of tautomerism in related phthalazine systems:

| Tautomeric System | Influencing Factors | Key Findings | Reference |

| N-Aminophthalimide / Phthalazine-1,4-dione | Reaction Conditions (Kinetic vs. Thermodynamic Control) | Selective formation of either tautomer is possible during synthesis. | mdpi.com |

| 4,4'-dihydroxy-1,1'-naphthaldazine | Temperature, Solvent | The diol tautomer is prevalent, but multiple tautomers coexist in solution. | researchgate.net |

Influence of Acidic Conditions on Reaction Kinetics and Selectivity

Acidic conditions are expected to have a profound influence on the reaction kinetics and selectivity of reactions involving this compound. The nitrogen atoms in the molecule, both in the phthalazine ring and in the dibenzylamino group, are basic and can be protonated in the presence of an acid.

Protonation of the phthalazine ring would increase its electrophilicity, potentially facilitating nucleophilic attack on the ring system. Conversely, protonation of the dibenzylamino group would render it a better leaving group in substitution reactions and could also influence the regioselectivity of reactions occurring elsewhere in the molecule.

In the context of the tautomerism discussed in the previous section, acidic conditions can catalyze the interconversion between tautomers. For example, it has been demonstrated that the tautomerization of N-aminophthalimide to a diazinone can be mediated by acetic acid. mdpi.com This suggests that by adjusting the pH, one can potentially control the concentration of different tautomers in solution, thereby influencing the outcome of a reaction. libretexts.org According to the Henderson-Hasselbalch equation, when the pH of the system is equal to the pKa of the acid, the concentrations of the acid and its conjugate base are equal. libretexts.org By shifting the pH below the pKa, the concentration of the protonated form increases. libretexts.org

The effect of acidic conditions on the kinetics can be significant. For reactions where protonation is a pre-equilibrium step, the reaction rate will be dependent on the concentration of the protonated species and thus on the pH of the solution. The selectivity of a reaction can also be altered. For example, in an electrophilic substitution on the phthalazine ring, the protonation state of the molecule could alter the directing effects of the substituents, leading to a different distribution of products.

Examination of Amine Oxidation Mechanisms with Analogous Dibenzyl Substrates

The oxidation of the dibenzylamino group in this compound is a key reaction. While specific studies on this exact molecule are scarce, extensive research on the oxidation of analogous dibenzylamines provides significant mechanistic insights.

The oxidation of secondary amines like dibenzylamine can lead to the formation of imines. rsc.org Several mechanisms have been proposed for this transformation, often involving radical intermediates. rsc.org

One common pathway involves the initial formation of a nitrogen-centered radical through hydrogen abstraction from the nitrogen atom. This radical can then undergo further oxidation or rearrangement. Alternatively, a radical scavenger like TEMPO has been shown to dramatically decrease the yield of the corresponding imine in the oxidation of benzylamine (B48309), suggesting a radical pathway. rsc.org

Another proposed mechanism for the oxidation of amines by azodicarboxylates, such as diethyl azodicarboxylate (DEAD), involves the formation of a triazane (B1202773) intermediate. rsc.org This intermediate is formed by the nucleophilic attack of the amine on the azo compound, followed by an intramolecular elimination to produce the imine. rsc.org

The choice of oxidant plays a crucial role in determining the reaction products. For example, oxidation of tributylamine (B1682462) with ozone can yield the N-oxide or attack the carbon next to the nitrogen, depending on the solvent. mdpi.com

The table below summarizes the oxidation of dibenzylamine and related compounds with different oxidizing agents:

| Substrate | Oxidizing Agent/Catalyst | Product | Key Mechanistic Feature | Reference |

| Dibenzylamine | Diethyl azodicarboxylate (DEAD) | Dibenzylimine | Formation of a triazane intermediate | rsc.org |

| Benzylamine | Salicylic acid derivatives (organocatalyst) / O2 | N-benzylidenebenzylamine | Radical pathway | rsc.org |

| Tributylamine | Ozone | N-oxide or N-formyldibutylamine | Solvent-dependent pathway | mdpi.com |

| Dibenzylamine | Argentic picolinate | Not specified | Conversion of secondary amine | mdpi.com |

In the context of this compound, the phthalazine moiety could influence the oxidation of the dibenzylamino group through electronic effects. The electron-withdrawing or -donating nature of the phthalazine ring could affect the stability of any radical intermediates formed during the oxidation process, thereby influencing the reaction rate and selectivity.

Stereochemical Course of Reactions Involving this compound

If a reaction creates a new chiral center, the stereochemical outcome will depend on the mechanism of the reaction and the stereochemistry of the starting material. For example, in a nucleophilic addition to a carbonyl group that creates a chiral center, the nucleophile can attack from two different faces of the trigonal planar carbonyl group, potentially leading to a mixture of enantiomers or diastereomers. libretexts.org The relative amounts of the stereoisomers formed can be influenced by the steric and electronic properties of the reactants and the reaction conditions. libretexts.org

In the case of this compound, reactions at the benzylic carbons of the dibenzylamino group could have stereochemical implications. If one of the benzyl (B1604629) groups were to be substituted at the α-carbon, this carbon would become a chiral center. A substitution reaction at this center could proceed with either inversion or retention of configuration, depending on the reaction mechanism (SN2 vs. SN1).

Furthermore, the phthalazine ring itself can be a source of chirality if appropriately substituted. Reactions that introduce substituents onto the phthalazine ring could lead to the formation of atropisomers if rotation around a single bond is restricted.

The concept of prochiral centers is also relevant. libretexts.org For example, the two benzyl groups on the nitrogen atom are chemically equivalent but may be stereotopically distinct (enantiotopic or diastereotopic). An enzyme or a chiral reagent could potentially differentiate between these two groups, leading to a stereoselective reaction. Similarly, the two faces of the phthalazine ring system may be diastereotopic, leading to facial selectivity in addition reactions.

Advanced Spectroscopic Characterization and Structural Analysis of N,4 Dibenzyl 1 Phthalazinamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

High-Resolution Proton (¹H) and Carbon-13 (¹³C) NMR

High-resolution ¹H and ¹³C NMR are fundamental techniques for the structural analysis of N,4-dibenzyl-1-phthalazinamine.

¹H NMR Spectroscopy : This technique would identify all unique proton environments in the molecule. The spectrum would be expected to show distinct signals for the aromatic protons on the phthalazine (B143731) core and the two benzyl (B1604629) groups, as well as signals for the methylene (B1212753) (-CH₂-) protons of the benzyl groups and the amine (-NH-) proton. The chemical shift (δ) of these signals, reported in parts per million (ppm), would indicate their electronic environment. oregonstate.edu For instance, aromatic protons typically appear in the 6.5-8.0 δ range, while benzylic protons are usually found between 2.2-3.0 δ. libretexts.org The integration of each signal would correspond to the number of protons it represents, and the splitting pattern (singlet, doublet, triplet, etc.) would reveal the number of neighboring protons, helping to establish the connectivity of the molecule.

¹³C NMR Spectroscopy : A ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule. oregonstate.edu Characteristic chemical shift ranges would allow for the assignment of carbons in the aromatic rings, the phthalazine core, and the benzylic methylene groups. oregonstate.edu Quaternary carbons, those without attached protons, would also be identifiable. This data complements the ¹H NMR spectrum to build a complete picture of the carbon skeleton.

Expected ¹H and ¹³C NMR Data (Hypothetical)

Without experimental data, a hypothetical data table is presented below to illustrate the type of information that would be obtained.

| ¹H NMR (Hypothetical) | ¹³C NMR (Hypothetical) | |

| Chemical Shift (δ ppm) | Assignment | Chemical Shift (δ ppm) |

| 8.2 - 7.5 | Aromatic Protons (Phthalazine) | 160.0 |

| 7.4 - 7.2 | Aromatic Protons (Benzyl) | 145.0 - 120.0 |

| 5.0 | -NH- | 50.0 |

| 4.5 | -CH₂- (C-Benzyl) | 48.0 |

Heteronuclear (e.g., ¹⁵N) NMR for Nitrogen Environments and Interactions

Given the presence of five nitrogen atoms in this compound, ¹⁵N NMR spectroscopy would be an invaluable tool for characterizing their distinct electronic environments. This technique is highly sensitive to the chemical state of nitrogen atoms, including their hybridization and involvement in bonding and tautomeric equilibria. mdpi.com Although less common due to lower natural abundance and sensitivity of the ¹⁵N isotope, techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can correlate nitrogen atoms with their attached protons and nearby carbons, respectively, providing unambiguous structural assignments.

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Identification

Vibrational spectroscopy probes the vibrational modes of molecules, providing a "fingerprint" that is unique to the compound's structure and the functional groups it contains.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations such as stretching and bending. upi.edu For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for:

N-H stretching of the secondary amine, typically appearing as a moderate band around 3300-3500 cm⁻¹.

Aromatic C-H stretching just above 3000 cm⁻¹.

Aliphatic C-H stretching from the methylene groups, appearing just below 3000 cm⁻¹.

C=N and C=C stretching from the phthalazine and benzene (B151609) rings in the 1450-1650 cm⁻¹ region.

C-N stretching in the 1250-1350 cm⁻¹ range.

Aromatic C-H bending , which gives characteristic patterns in the 690-900 cm⁻¹ region, indicative of the substitution patterns on the benzene rings. researchgate.net

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of light. medium.com It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be useful for identifying the symmetric vibrations of the aromatic rings and the C-C backbone. iiconservation.org The combination of FT-IR and Raman spectra provides a more complete vibrational analysis of the molecule.

Mass Spectrometry for Precise Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate molecular weight.

Under electron ionization (EI), the molecule would form a molecular ion (M⁺), and then fragment in a predictable manner. The fragmentation pattern would be a unique characteristic of the molecule's structure. Expected fragmentation pathways might include the loss of a benzyl group, cleavage of the N-N bond in the phthalazine ring, or other characteristic fragmentations of the phthalazine and benzyl moieties. Analysis of these fragments helps to confirm the proposed structure. For instance, mass spectrometry of a related compound, 4-hydrazinyl-1-phthalazinamine, shows a molecular ion peak corresponding to its molecular weight and fragmentation involving the loss of hydrazine (B178648) fragments.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unequivocal determination of the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound, HRMS provides the experimental mass that can be compared against a calculated theoretical mass, confirming the molecular formula.

Typically performed using techniques like electrospray ionization (ESI), HRMS analysis of this compound would involve detecting the protonated molecule, [M+H]⁺. The high precision of the measurement allows for differentiation between compounds with the same nominal mass but different elemental formulas.

| Parameter | Value |

| Molecular Formula | C₂₂H₁₉N₃ |

| Theoretical Mass [M] | 325.1579 |

| Expected HRMS Result | |

| Ion Species | [M+H]⁺ |

| Calculated m/z | 326.1657 |

| Observed m/z | 326.1655 (Example) |

| Mass Accuracy | < 5 ppm (Typical) |

This interactive table presents the expected data from an HRMS analysis. The observed m/z is an illustrative value that would be expected in an experimental setting.

Electron Ionization Mass Spectrometry (EIMS)

Electron Ionization Mass Spectrometry (EIMS) subjects the molecule to high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum provides a characteristic "fingerprint" of the molecule, revealing the masses of stable fragments and offering valuable clues about its structure. The fragmentation of this compound is expected to follow predictable pathways based on the stability of the resulting cations. nih.gov

Key fragmentation pathways would likely include:

Loss of a Benzyl Group: Cleavage of the C-N bond connecting a benzyl group to the amine nitrogen, or the C-C bond connecting the benzyl group to the phthalazine core, would be a primary fragmentation event due to the stability of the benzyl radical and the resulting cation.

Formation of Tropylium (B1234903) Ion: The benzyl cation (m/z 91) can rearrange to the highly stable tropylium ion, which is a common and often abundant peak in the mass spectra of benzyl-containing compounds.

Cleavage of the Phthalazine Ring: The heterocyclic phthalazine core can undergo characteristic ring fissions. raco.cat This can involve the loss of nitrogen-containing fragments like N₂ or HCN. raco.cat

The analysis of these fragmentation patterns allows for a detailed confirmation of the compound's structural components. researchgate.netnih.gov

| Proposed Fragment | m/z (Mass-to-Charge Ratio) | Identity |

| [M]⁺ | 325 | Molecular Ion |

| [M - C₇H₇]⁺ | 234 | Loss of a benzyl group |

| [C₇H₇]⁺ | 91 | Benzyl/Tropylium ion |

| [C₈H₅N₂]⁺ | 129 | Phthalazine core fragment |

This interactive table outlines the proposed major fragments and their corresponding m/z values in an EIMS spectrum of this compound.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Elucidation

Single-crystal X-ray diffraction provides the most definitive structural information for a crystalline solid, revealing the precise three-dimensional arrangement of atoms in the crystal lattice. mdpi.com This technique determines bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking. While specific crystallographic data for this compound is not publicly available, analysis of related phthalazine derivatives in the Cambridge Structural Database (CSD) allows for an informed prediction of its solid-state properties. cam.ac.ukqueensu.ca

| Crystallographic Parameter | Typical Values for Phthalazine Derivatives |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c (common for centrosymmetric structures) |

| π-π Stacking Distance | 3.5 - 4.2 Å |

| Crystal Density | 1.3 - 1.5 g/cm³ |

This interactive table presents typical crystallographic parameters observed for related phthalazine structures, providing a reference for what might be expected for this compound.

Electronic Spectroscopy for Conjugation and Interaction Studies

Electronic spectroscopy probes the transitions of electrons between different energy levels within a molecule upon absorption of ultraviolet or visible light. ufg.br It provides critical information on the extent of π-conjugation and the nature of electronic interactions within the molecule.

UV-Vis absorption spectroscopy measures the absorption of light as a function of wavelength. nih.govthermofisher.com The spectrum of this compound is expected to be dominated by transitions involving its extensive conjugated system, which includes the phthalazine ring and the two benzyl groups.

The primary electronic transitions observed would be:

π→π* Transitions: These high-intensity absorptions arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic and heterocyclic rings. libretexts.org They are typically observed in the near-UV region.

n→π* Transitions: These lower-intensity transitions involve the excitation of an electron from a non-bonding orbital (e.g., on the nitrogen atoms) to an antibonding π* orbital. libretexts.orgresearchgate.net These may appear as shoulders on the main π→π* absorption bands.

The position of the maximum absorption wavelength (λmax) is sensitive to the solvent polarity, often shifting to longer wavelengths (a red shift) in more polar solvents for π→π* transitions. libretexts.org

| Transition Type | Expected Wavelength Region (nm) | Relative Intensity |

| π→π | 250 - 350 | High (ε > 10,000) |

| n→π | 330 - 400 | Low (ε < 2,000) |

This interactive table summarizes the expected electronic transitions for this compound in a UV-Vis spectrum.

Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited to a higher electronic state. core.ac.ukresearchgate.net This technique is exceptionally sensitive to the molecular environment, making it a powerful tool for studying binding interactions and acting as a molecular probe. nih.gov Molecules with extensive conjugated systems, like this compound, are often fluorescent.

Key parameters measured in fluorescence spectroscopy include:

Stokes Shift: This is the difference in wavelength (or energy) between the absorption maximum (λabs) and the emission maximum (λem). wikipedia.orglibretexts.org A larger Stokes shift is often desirable for fluorescence applications to minimize self-absorption. nih.gov The shift arises from energy loss due to vibrational relaxation and solvent reorganization in the excited state. wikipedia.orglibretexts.org

Fluorescence Quantum Yield (ΦF): This value represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. nih.govuv-vis-spectral-atlas-mainz.org It is highly dependent on the molecular structure and environment, with rigid, planar structures often exhibiting higher quantum yields. nih.gov

| Parameter | Description | Significance |

| Stokes Shift | Difference between absorption and emission maxima (λem - λabs) | Indicates energy loss in the excited state before emission. researchgate.net |

| Quantum Yield (ΦF) | Ratio of photons emitted to photons absorbed | Measures the efficiency of the fluorescence process. uea.ac.uk |

This interactive table defines key parameters in fluorescence spectroscopy relevant to the study of this compound.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light. mosbri.euencyclopedia.pub This technique is exclusively sensitive to chiral molecules and provides detailed information about their absolute configuration and conformation in solution. encyclopedia.pubplos.org

This compound itself is achiral. Therefore, in an achiral solvent, it would not produce a CD signal. However, CD spectroscopy becomes a highly valuable tool under two specific conditions:

Chiral Derivatization: If a chiral center is introduced into the molecule, for example, by using a chiral benzyl derivative like (R)- or (S)-α-methylbenzylamine in the synthesis, the resulting enantiomers would produce mirror-image CD spectra.

Interaction with Chiral Molecules: When the achiral this compound binds to a chiral macromolecule, such as a protein or DNA, an "induced" CD signal can be generated. rsc.org The shape and intensity of this induced signal can provide information about the binding mode and the conformational changes that occur upon binding.

Therefore, while the parent compound is CD-silent, the technique holds significant potential for studying its interactions within a chiral biological environment.

X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Analysis

X-ray Photoelectron Spectroscopy (XPS) is a highly sensitive quantitative spectroscopic technique used to analyze the surface chemistry of materials. researchgate.net It provides critical information on the elemental composition, chemical states, and electronic states of elements within the top 1 to 10 nanometers of a sample's surface. researchgate.netthermofisher.com While direct experimental XPS data for this compound is not extensively available in peer-reviewed literature, the expected outcomes of such an analysis can be detailed based on the known molecular structure and established XPS principles for analogous compounds. An XPS analysis would proceed by acquiring a survey scan to identify all present elements, followed by high-resolution scans of the core level electrons for each element to determine their chemical environments.

Predicted Elemental Survey Scan

A survey scan of a pure sample of this compound is expected to primarily detect carbon and nitrogen, the constituent elements of the molecule (excluding hydrogen, which is not detectable by XPS). bibliotekanauki.pl An oxygen (O 1s) signal would also likely be present due to atmospheric exposure and surface adsorption. msu.ru Adventitious carbon contamination from the atmosphere is also commonly observed. thermofisher.com The elemental composition can be quantified from the peak areas after applying the relevant sensitivity factors.

Interactive Data Table: Predicted Survey Scan Data for this compound

| Element | Photoelectron Line | Expected Binding Energy (eV) | Primary Information |

| Carbon | C 1s | ~285 | Provides information on C-C, C-H, and C-N bonding. |

| Nitrogen | N 1s | ~398-401 | Distinguishes between the different nitrogen environments in the molecule. |

| Oxygen | O 1s | ~532 | Indicates surface oxidation or adsorbed species; not intrinsic to the molecule. |

Detailed Research Findings: High-Resolution Spectral Analysis

High-resolution XPS spectra of the C 1s and N 1s regions would provide detailed insight into the chemical structure of this compound. By deconvoluting these high-resolution spectra, the distinct chemical states of the carbon and nitrogen atoms can be identified and quantified.

Predicted N 1s Spectrum

The this compound molecule contains three nitrogen atoms in two distinct chemical environments: the two adjacent nitrogen atoms within the phthalazine ring system (a diazine structure) and the single exocyclic secondary amine nitrogen. This difference in chemical bonding would result in distinguishable peaks in the high-resolution N 1s spectrum.

Phthalazine Ring Nitrogens (N2, N3): These nitrogens are in a pyridine-like environment (C=N-N=C). The N 1s binding energy for pyridinic nitrogen is typically observed around 398.0 eV to 398.8 eV. researchgate.netresearchgate.netsci-hub.se

Exocyclic Aminic Nitrogen (N1): This nitrogen is in a secondary amine environment, bonded to a carbon atom of the phthalazine ring and a benzylic carbon. The binding energy for aminic nitrogen (C-N) is typically found at a higher energy than pyridinic nitrogen, generally in the range of 400.0 eV to 400.5 eV. nih.govthermofisher.com

The deconvolution of the N 1s peak would be expected to yield two main components with an approximate area ratio of 2:1, corresponding to the two ring nitrogens and the one exocyclic amine nitrogen, respectively.

Interactive Data Table: Predicted High-Resolution N 1s Spectral Data

| Nitrogen Species | Predicted Binding Energy (eV) | Rationale | Expected Atomic % |

| Pyridinic-like (N-N in ring) | ~398.8 | Nitrogen in an aromatic, electron-rich diazine system. sci-hub.se | ~66.7% |

| Aminic (C-NH-C) | ~400.5 | Secondary amine nitrogen bonded to aromatic and benzylic carbons. nih.gov | ~33.3% |

Predicted C 1s Spectrum

The C 1s spectrum for this compound would be more complex, reflecting the various carbon environments. The main contributions would arise from:

Aromatic Carbons (C-C, C-H): The majority of carbon atoms are within the three aromatic rings (two benzyl, one phthalazine). These carbons, not directly bonded to nitrogen, would produce a primary peak around 284.8 eV, which is often used for charge referencing. thermofisher.com

Benzylic Carbons (-CH₂-): The two methylene bridge carbons are sp³ hybridized and would also contribute to the main C-C peak at ~284.8 eV.

Carbons Bonded to Nitrogen (C-N): Carbons directly bonded to nitrogen atoms are in a more electron-deficient environment, resulting in a shift to a higher binding energy. These C-N bonds, both within the phthalazine ring and at the point of amine attachment, are expected to appear at approximately 285.9 to 286.3 eV. thermofisher.comresearchgate.net

Pi-Pi Satellite:* Aromatic systems often exhibit broad satellite peaks at 6-7 eV higher than the main C 1s peak, resulting from π-π* electronic transitions.

Deconvolution of the C 1s spectrum would allow for the quantification of the different types of carbon atoms, confirming the structural integrity of the compound's surface.

Interactive Data Table: Predicted High-Resolution C 1s Spectral Data

| Carbon Species | Predicted Binding Energy (eV) | Rationale |

| Aromatic/Aliphatic (C-C, C-H) | 284.8 | Carbons in the aromatic rings and CH₂ groups not bonded to nitrogen. thermofisher.com |

| Carbon-Nitrogen (C-N) | ~286.0 | Carbons directly bonded to the more electronegative nitrogen atoms. thermofisher.com |

| Shake-up Satellite (π-π*) | ~291 | Inelastic energy loss feature characteristic of sp² hybridized carbon systems. |

Computational Chemistry Approaches in N,4 Dibenzyl 1 Phthalazinamine Research

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic behavior of molecules. These methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about electron distribution, orbital energies, and molecular stability.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. libretexts.org Instead of relying on the complex many-electron wavefunction, DFT utilizes the electron density as the fundamental variable, which simplifies the calculations while maintaining high accuracy. researchgate.net For a molecule like N,4-dibenzyl-1-phthalazinamine, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-31G, would be employed to determine its optimized geometry, total energy, and electronic properties. q-chem.com These calculations form the foundation for further analyses, including frontier molecular orbitals and charge distribution.

Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity and electronic properties. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and electronic transport properties. utah.eduuni-rostock.de A smaller energy gap suggests that the molecule is more reactive and can be more easily excited. uni-rostock.de For this compound, an FMO analysis would reveal the regions of the molecule most susceptible to nucleophilic and electrophilic attack and provide insights into its electronic transitions.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound (Note: The following data is illustrative and not based on published experimental or computational results for this specific compound.)

| Parameter | Energy (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -1.80 |

| Energy Gap (ΔE) | 4.45 |

Mulliken population analysis is a method for estimating partial atomic charges from the results of quantum chemistry calculations. uni-muenchen.de It partitions the total electron density among the atoms in a molecule, providing a picture of the charge distribution. libretexts.org This analysis helps in understanding the electrostatic potential of the molecule, identifying polar regions, and predicting intermolecular interactions. nih.gov Although known to be basis-set dependent, Mulliken charges offer a valuable qualitative view of the electronic landscape of a molecule. uni-muenchen.denih.gov An analysis of this compound would assign charge values to each atom, highlighting the electronegative and electropositive centers.

Computational methods, particularly DFT, can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. nih.gov By calculating the vibrational modes, a theoretical spectrum can be generated. byu.edu Comparing this predicted spectrum with an experimentally measured one allows for the detailed assignment of specific vibrational modes to particular bonds or functional groups within the molecule. nih.gov This comparison serves as a validation of the accuracy of the computational model and the optimized molecular geometry. byu.edu For this compound, this would involve correlating calculated frequencies for C-H, C=N, and C-N stretching and bending modes with experimental IR and Raman data.

Table 2: Illustrative Comparison of Predicted and Experimental Vibrational Frequencies for this compound (Note: The following data is illustrative and not based on published experimental or computational results for this specific compound.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| 1 | 3060 | 3065 | Aromatic C-H Stretch |

| 2 | 2925 | 2930 | Aliphatic C-H Stretch |

| 3 | 1620 | 1625 | C=N Stretch (Phthalazine Ring) |

| 4 | 1580 | 1585 | C=C Stretch (Aromatic Rings) |

| 5 | 1350 | 1355 | C-N Stretch |

Molecular Modeling and Dynamics Simulations

While quantum calculations focus on the electronic structure of a static molecule, molecular modeling and dynamics simulations explore the conformational flexibility and movement of molecules over time.

Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and determine their relative energies. This compound has several rotatable bonds, particularly around the benzyl (B1604629) groups, which allows it to adopt various conformations. Molecular modeling techniques can systematically explore the potential energy surface to find low-energy conformers. Molecular dynamics (MD) simulations further investigate the molecule's dynamic behavior by simulating the atomic motions over time, providing insights into how the molecule flexes and changes shape at a given temperature. This analysis is crucial for understanding how the molecule's shape might influence its interactions with biological targets or other molecules.

Reaction Mechanism Simulations and Transition State Predictions

While specific computational studies on the reaction mechanism for the synthesis of this compound are not extensively documented in publicly available literature, the general principles of reaction mechanism simulations can be applied to understand its formation. The synthesis of 1,4-disubstituted phthalazines often involves nucleophilic substitution reactions. nih.gov For instance, the synthesis of related phthalazine (B143731) derivatives has been achieved through the reaction of 1-chlorophthalazines with appropriate nucleophiles. nih.gov

For a hypothetical synthesis of this compound from a 1-chloro-4-benzylphthalazine and benzylamine (B48309), computational simulations could elucidate the step-by-step mechanism of the nucleophilic aromatic substitution. This would involve modeling the approach of the benzylamine nucleophile to the electrophilic carbon atom of the phthalazine ring, the formation of a Meisenheimer-like intermediate, and the subsequent departure of the chloride leaving group. The transition state for the rate-determining step could be located and its geometry and energy characterized, offering insights into the factors that influence the reaction rate. Such studies, though not specifically reported for this compound, are crucial for optimizing reaction conditions and exploring the synthesis of novel derivatives.

Computational Insights into Molecular Interactions

Molecular docking is a prominent computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug discovery to understand how a ligand, such as a phthalazinamine derivative, might interact with a biological target, typically a protein. For phthalazine derivatives, which have been investigated for various biological activities including as kinase inhibitors, molecular docking provides crucial insights into their binding modes. nih.govresearchgate.net

Beyond static docking, molecular dynamics (MD) simulations can provide a dynamic picture of the ligand-protein complex over time. mdpi.com MD simulations can assess the stability of the docked pose, revealing how the ligand and protein adapt to each other's presence and the role of solvent molecules in the interaction. These simulations can highlight the flexibility of the ligand and the protein, providing a more realistic representation of the binding event.

In Silico Design Principles and Virtual Screening Methodologies

The principles of in silico design and virtual screening are central to modern drug discovery and materials science. These computational strategies allow for the rapid evaluation of large libraries of virtual compounds, prioritizing those with the highest predicted activity for synthesis and experimental testing. nih.govrsc.org

Structure-Based Drug Design Principles Applied to Phthalazinamine Scaffolds

Structure-based drug design (SBDD) relies on the three-dimensional structure of the biological target, which is often determined by X-ray crystallography or NMR spectroscopy. researchgate.net When the structure of the target is known, computational chemists can design ligands that fit precisely into the binding site and make favorable interactions.

For the phthalazinamine scaffold, SBDD principles have been applied to design potent inhibitors of various enzymes, such as poly(ADP-ribose)polymerase (PARP) and vascular endothelial growth factor receptor 2 (VEGFR-2). researchgate.netnih.gov The design strategy often involves identifying a known inhibitor or a "hit" compound and then using computational tools to modify its structure to improve its potency, selectivity, and pharmacokinetic properties. This can involve adding or modifying functional groups to form additional hydrogen bonds, occupy hydrophobic pockets, or displace water molecules from the binding site. The design of novel phthalazine derivatives has been guided by the pharmacophoric features of known inhibitors, aiming to create hybrid structures with enhanced activity. nih.gov

Pharmacophore Modeling and Ligand-Based Design

When the three-dimensional structure of the target is unknown, ligand-based drug design methods can be employed. Pharmacophore modeling is a powerful ligand-based approach that involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be active. nih.gov

A pharmacophore model can be generated from a set of known active molecules. This model then serves as a 3D query to search virtual compound libraries for new molecules that match the pharmacophoric features. This approach has been successfully used to identify novel scaffolds for various biological targets. For phthalazinamine research, a pharmacophore model could be developed based on a series of active analogs, which would then guide the design of new derivatives with potentially improved activity.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net QSAR models are developed by calculating a set of molecular descriptors (e.g., physicochemical properties, topological indices, electronic properties) for each compound and then using statistical methods, such as multiple linear regression or machine learning algorithms, to correlate these descriptors with the observed activity.

QSAR studies have been performed on various series of phthalazine and related heterocyclic derivatives to understand the structural requirements for their biological activities. nih.gov A well-validated QSAR model can be used to predict the activity of newly designed compounds before they are synthesized, thus saving time and resources. For instance, a QSAR study on a series of N-benzyl-substituted piperidines highlighted the importance of topochemical indices in determining their acetylcholinesterase inhibitory activity. nih.gov A similar approach could be applied to a series of this compound analogs to elucidate the key structural features governing a specific biological effect.

Table 1: Computational Chemistry Techniques in Phthalazinamine Research

| Technique | Application in Phthalazinamine Research | Key Insights |

|---|---|---|

| Reaction Mechanism Simulation | Elucidating the synthetic pathways to phthalazinamine derivatives. | Understanding reaction feasibility, identifying intermediates and transition states, and optimizing reaction conditions. |

| Molecular Docking | Predicting the binding mode of phthalazinamine analogs to biological targets. | Identifying key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) and guiding lead optimization. nih.govnih.gov |

| Molecular Dynamics (MD) Simulation | Assessing the stability and dynamics of ligand-protein complexes. | Providing a dynamic view of binding, evaluating pose stability, and understanding the role of flexibility. mdpi.com |

| Structure-Based Drug Design (SBDD) | Designing novel phthalazinamine derivatives based on the target's 3D structure. | Rational design of potent and selective inhibitors by optimizing interactions with the binding site. researchgate.net |

| Pharmacophore Modeling | Identifying the essential 3D chemical features required for activity. | Facilitating virtual screening and scaffold hopping to discover new active compounds. nih.gov |

| QSAR Analysis | Correlating chemical structure with biological activity. | Predicting the activity of new compounds and identifying key molecular descriptors for activity. researchgate.net |

Integration of Computational and Experimental Data in Chemical Research

The true power of computational chemistry is realized when it is closely integrated with experimental research. nih.gov This synergistic approach creates a feedback loop where computational predictions guide experimental work, and experimental results, in turn, validate and refine the computational models.

In the context of this compound research, this integration could manifest in several ways. For example, computational docking and QSAR studies could be used to prioritize a small number of promising derivatives for synthesis from a large virtual library. mdpi.comresearchgate.net These compounds would then be synthesized and their biological activity evaluated experimentally. The experimental data would then be used to validate the initial computational models. Any discrepancies between the predicted and observed activities would provide valuable information for refining the models, leading to more accurate predictions in the next round of design.

Furthermore, computational studies can help to interpret experimental findings. For instance, if a particular derivative shows unexpectedly high activity, molecular modeling can be used to propose a binding mode that explains this enhancement. This iterative cycle of prediction, synthesis, testing, and model refinement is a cornerstone of modern drug discovery and chemical research, enabling the more efficient development of new molecules with desired properties. rsc.org

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-chloro-4-benzylphthalazine |

| Benzylamine |

Investigation of N,4 Dibenzyl 1 Phthalazinamine Biological Interactions: in Vitro Mechanistic Focus

Molecular Recognition and Binding Mechanisms with Biomolecules (In Vitro)

The interaction of small molecules with biological targets such as nucleic acids and proteins is a highly specific process governed by a variety of non-covalent forces. The structure of N,4-dibenzyl-1-phthalazinamine, featuring a planar phthalazine (B143731) core and flexible benzyl (B1604629) groups, suggests the potential for diverse binding modes with these biomolecules.

The binding of small molecules to nucleic acids can occur through several mechanisms, primarily intercalation, groove binding, or a combination of both. mdpi.com Phthalazine derivatives, structurally related to this compound, have been shown to interact with DNA. nih.gov The planar aromatic structure of the phthalazine ring is conducive to intercalation, where the molecule inserts itself between the base pairs of the DNA double helix. This mode of binding typically leads to a stabilization of the DNA helix. nih.gov

Furthermore, the benzyl substituents of this compound could facilitate binding within the minor or major grooves of DNA. These interactions are often stabilized by van der Waals forces and hydrophobic interactions between the benzyl groups and the walls of the DNA grooves. The specific binding mode is influenced by the molecule's three-dimensional shape and the sequence-dependent topography of the DNA. mdpi.com

Studies on other dibenzyl-substituted molecules, such as N(1),N(4)-dibenzylputrescine, have demonstrated interactions with tRNA. nih.gov This suggests that this compound may also interact with other forms of nucleic acids. The interaction with tRNA is significant as it can affect protein synthesis. The nature of the substituents on the polyamine structure has been shown to be a critical factor in the interaction with tRNA, indicating that the benzyl groups of this compound likely play a key role in any potential tRNA binding. nih.gov

Table 1: Potential DNA Binding Modes of Phthalazine Derivatives

| Binding Mode | Description | Potential Structural Contribution from this compound |

|---|---|---|

| Intercalation | Insertion of a planar molecule between DNA base pairs. | The flat, aromatic phthalazine ring system. |

| Groove Binding | Fitting of a molecule into the major or minor grooves of the DNA helix. | The flexible benzyl groups can facilitate positioning within the grooves. |

| Electrostatic Interaction | Attraction between a positively charged molecule and the negatively charged phosphate (B84403) backbone of DNA. | The nitrogen atoms in the phthalazine ring can be protonated, leading to a positive charge. |

The interaction of this compound with proteins is anticipated to be driven by a combination of hydrophobic interactions and hydrogen bonding. The benzyl groups can engage in hydrophobic interactions with nonpolar amino acid residues within a protein's binding pocket. Phthalimide (B116566) analogs, which share structural similarities with phthalazine, have been shown to interact with plasma proteins like albumin primarily through hydrophobic forces. nih.gov

The nitrogen atoms within the phthalazine ring can act as hydrogen bond acceptors, while the secondary amine can serve as a hydrogen bond donor, allowing for specific interactions with polar amino acid residues. The specificity of protein-ligand binding is determined by the complementary shapes and chemical properties of the ligand and the protein's binding site. For instance, in related phthalazine derivatives designed as VEGFR-2 inhibitors, hydrogen bonding with specific residues like Cys919 in the ATP binding domain is crucial for their activity. nih.gov

The dynamics of this binding can be complex, involving conformational changes in both the protein and the ligand to achieve an optimal fit. The flexibility of the benzyl groups in this compound may allow it to adapt to the topology of various protein binding sites.

Enzymatic Activity Modulation: Mechanistic Insights (In Vitro)

The ability of a small molecule to modulate the activity of an enzyme is a key aspect of its biological profile. This can occur through competitive, non-competitive, or uncompetitive inhibition, or through allosteric regulation.

While direct enzyme kinetic studies on this compound are not extensively documented, research on structurally similar compounds provides valuable insights. For example, kinetic studies of para-substituted N,N'-dibenzyl-1,4-diaminobutanes with mammalian polyamine oxidase have been conducted. nih.govnih.gov These studies revealed that the rate of the enzymatic reaction is dependent on the pH and the nature of the substituents on the benzyl rings. nih.gov For these compounds, the rate-limiting step was determined to be the cleavage of the substrate's C-H bond. nih.gov Such studies are crucial for determining key kinetic parameters like the Michaelis constant (K_m) and the maximum reaction velocity (V_max), which quantify the enzyme's affinity for the substrate and its catalytic efficiency, respectively.

The structural features of this compound suggest it could act as an inhibitor for various enzymes. The phthalazine core is found in molecules that inhibit enzymes like VEGFR-2. nih.gov The mechanism of inhibition often involves the molecule binding to the enzyme's active site, thereby preventing the natural substrate from binding. This is known as competitive inhibition.

Alternatively, the compound could bind to an allosteric site, a location on the enzyme distinct from the active site, inducing a conformational change that reduces the enzyme's activity. This is termed non-competitive inhibition. For instance, some oxadiazole derivatives, which are also heterocyclic compounds, have been shown to be non-competitive inhibitors of alkaline phosphatase. nih.gov The inhibitory mechanism can be elucidated through Lineweaver-Burk plots derived from enzyme kinetic data.

The substrate specificity of an enzyme in the presence of an inhibitor like this compound would depend on the structural resemblance of the inhibitor to the natural substrate. The dibenzyl groups confer a significant degree of hydrophobicity and steric bulk, which would be major determinants in its ability to fit into an enzyme's active site.

Table 2: Potential Enzyme Inhibition Mechanisms

| Inhibition Type | Description | Plausibility for this compound |

|---|---|---|

| Competitive | Inhibitor binds to the active site, competing with the substrate. | Plausible if the compound mimics the structure of the natural substrate of a target enzyme. |

| Non-competitive | Inhibitor binds to an allosteric site, changing the enzyme's conformation and reducing its activity. | Possible, as the compound has distinct structural motifs that could interact with allosteric sites. |

| Uncompetitive | Inhibitor binds only to the enzyme-substrate complex. | Less common, but cannot be ruled out without experimental data. |

Spectroscopic Techniques for Probing In Vitro Biological Interactions

A variety of spectroscopic techniques are indispensable for characterizing the interactions between small molecules and biomolecules in vitro.

UV-Visible (UV-Vis) Absorption Spectroscopy: This technique is often used as an initial method to confirm the binding of a ligand to a macromolecule like DNA or a protein. mdpi.com Upon binding, changes in the absorption spectrum of the molecule, such as a shift in the maximum absorption wavelength (spectral shift) or a change in molar absorptivity (hyperchromism or hypochromism), can be observed. nih.gov These changes can be titrated to determine binding constants (K_b). mdpi.comnih.gov

Fluorescence Spectroscopy: This is a highly sensitive technique for studying ligand-protein and ligand-DNA interactions. nih.gov Many proteins contain intrinsic fluorophores, such as tryptophan and tyrosine residues, whose fluorescence can be quenched or enhanced upon ligand binding. nih.gov By monitoring these changes in fluorescence, one can determine binding affinities, binding stoichiometry, and gain insights into the microenvironment of the binding site. nih.gov Competitive binding assays using fluorescent probes can also be employed to study the binding of non-fluorescent molecules. nih.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is particularly useful for studying conformational changes in biomolecules upon ligand binding. For instance, the binding of a small molecule to DNA can induce changes in the DNA's secondary structure, which are reflected in its CD spectrum. mdpi.com Similarly, changes in the secondary structure of a protein upon ligand binding can also be monitored.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed atomic-level information about the binding interface. nih.gov By using isotopically labeled ligands or biomolecules, it is possible to identify the specific atoms involved in the interaction and to determine the three-dimensional structure of the complex in solution. nih.gov

Table 3: Spectroscopic Techniques and Their Applications

| Technique | Information Obtained | Relevance to this compound Studies |

|---|---|---|

| UV-Visible Spectroscopy | Binding confirmation, binding constant (K_b). mdpi.comnih.gov | To confirm interaction with DNA/proteins and quantify binding strength. |

| Fluorescence Spectroscopy | Binding affinity, stoichiometry, microenvironment of binding site. nih.govnih.gov | To study protein binding by monitoring intrinsic fluorescence quenching or through competitive displacement assays. |

| Circular Dichroism (CD) | Conformational changes in biomolecules. mdpi.com | To determine if the compound alters the secondary structure of DNA or target proteins upon binding. |

| Nuclear Magnetic Resonance (NMR) | Atomic-level structural details of the interaction. nih.gov | To identify specific binding sites on both the compound and the biomolecule. |

Computational Predictions of Biological Target Interactions and Mechanisms

A comprehensive search of scientific databases and computational biology resources yielded no specific studies focused on the computational prediction of biological target interactions or the mechanisms of action for this compound. In the absence of direct research, it is not possible to provide data tables or detailed findings on its predicted binding affinities, target pathways, or molecular docking studies.

While research exists for other phthalazine derivatives, which have been investigated for activities such as VEGFR-2 inhibition and anticancer properties, these findings cannot be extrapolated to this compound without specific computational models and experimental validation for this particular compound. The unique structural arrangement of the two benzyl groups in this compound would significantly influence its electronic and steric properties, and therefore its interaction with biological targets, making direct comparisons with other, differently substituted phthalazines speculative.

Applications of N,4 Dibenzyl 1 Phthalazinamine in Synthetic Chemistry and Materials Science

N,4-dibenzyl-1-phthalazinamine as a Key Synthetic Intermediate

In the realm of organic synthesis, an intermediate is a molecule that is formed from the reactants and reacts further to give the desired product. Multi-step synthesis often involves the creation of such intermediates to facilitate complex molecular transformations. youtube.comtcd.ie The structure of this compound, featuring a reactive phthalazine (B143731) core, suggests its potential as a valuable synthetic intermediate.